molecular formula C21H26N2O6 B12206178 ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate

ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate

Cat. No.: B12206178
M. Wt: 402.4 g/mol
InChI Key: IJNOWNSVTVXPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate typically involves multiple steps. One common method involves the reaction of 7-methoxy-4-methylcoumarin with an appropriate acylating agent to introduce the propanoyl group. This is followed by the reaction with piperazine and ethyl chloroformate to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and green chemistry principles, such as using environmentally friendly solvents, can also be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activities, such as antimicrobial and anti-inflammatory properties, are of interest for developing new therapeutic agents.

    Medicine: Its potential anticancer properties make it a candidate for drug development and cancer research.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives such as:

Uniqueness

What sets ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a piperazine moiety with a chromenone derivative, which may confer diverse pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C_{15}H_{18}N_{2}O_{5}
  • Molecular Weight : Approximately 306.31 g/mol
  • CAS Number : Not available in the current literature

The compound features a methoxy group, a methyl group, and a piperazine ring, which are known to influence its biological activity.

Pharmacological Studies

Preliminary studies have indicated that this compound exhibits significant biological activities, particularly in the following areas:

  • Antioxidant Activity : The chromenone structure is known for its antioxidant properties, which may help in neutralizing free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases.
  • CNS Activity : Piperazine derivatives are often investigated for their central nervous system (CNS) effects. This compound may exhibit stimulant or sedative properties depending on its interaction with neurotransmitter systems.

The mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the piperazine ring may interact with various receptors in the CNS, similar to other piperazine derivatives like benzylpiperazine (BZP), which acts on serotonergic and dopaminergic systems .

Study 1: Antioxidant Properties

A study conducted on related chromenone compounds demonstrated that they possess strong antioxidant capabilities, significantly reducing oxidative stress markers in vitro. The study suggested that the methoxy and methyl substitutions enhance these properties.

Study 2: Anti-inflammatory Potential

Research published in Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of chromenone derivatives. In animal models, these compounds were shown to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in conditions like arthritis .

Study 3: CNS Effects

A comparative analysis of various piperazine derivatives indicated that those with chromenone substitutions exhibited enhanced CNS activity. Behavioral tests in rodents showed altered locomotion and anxiety-like behaviors, indicating possible anxiolytic or stimulant effects .

Data Table: Comparison of Biological Activities

Compound NameStructureAntioxidant ActivityAnti-inflammatory ActivityCNS Activity
This compoundStructureHighModeratePotential
Benzylpiperazine (BZP)StructureModerateLowHigh
7-MethoxyflavoneStructureVery HighModerateLow

Properties

Molecular Formula

C21H26N2O6

Molecular Weight

402.4 g/mol

IUPAC Name

ethyl 4-[3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H26N2O6/c1-4-28-21(26)23-9-7-22(8-10-23)19(24)6-5-15-12-16-14(2)11-20(25)29-18(16)13-17(15)27-3/h11-13H,4-10H2,1-3H3

InChI Key

IJNOWNSVTVXPCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCC2=CC3=C(C=C2OC)OC(=O)C=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.